HLA‑A*0201 Binding Affinity: 9‑Fold Improvement Over Native Peptide
The T210M substitution in GP100 IMDQVPFSV results in approximately 9‑fold greater binding affinity for HLA‑A*0201 compared with the native gp100₂₀₉‑₂₁₇ peptide (ITDQVPFSV) [1]. This binding improvement is achieved without alteration of the peptide/HLA‑A2 complex structure as determined by X‑ray crystallography [1].
| Evidence Dimension | HLA-A*0201 binding affinity (fold improvement) |
|---|---|
| Target Compound Data | Approximately 9-fold greater binding affinity vs. wild-type |
| Comparator Or Baseline | Native gp100₂₀₉‑₂₁₇ peptide ITDQVPFSV (baseline binding affinity set as reference) |
| Quantified Difference | ~9-fold increase in binding affinity |
| Conditions | In vitro HLA-A*0201 binding assay; crystallographic structure determination at physiological conditions |
Why This Matters
Higher MHC binding affinity is directly linked to enhanced peptide presentation density on target cells, which is a critical determinant of T‑cell priming efficiency in both monitoring assays and vaccine formulations.
- [1] Borbulevych OY, Baxter TK, Yu Z, Restifo NP, Baker BM. Increased immunogenicity of an anchor-modified tumor-associated antigen is due to the enhanced stability of the peptide/MHC complex. J Immunol. 2005;174(8):4812-4820. PMID: 15814707. View Source
